
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is a coordination compound with the chemical formula C18H15N6RhS3. It is a complex of rhodium with pyridine and thiocyanate ligands. This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- typically involves the reaction of rhodium chloride with pyridine and thiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the complex, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for the synthesis of this complex.
化学反应分析
Types of Reactions
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of excess ligand and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium complexes with higher oxidation states, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
科学研究应用
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- involves its interaction with molecular targets and pathways. The compound can coordinate with various substrates, facilitating chemical transformations. Its catalytic activity is attributed to the ability of the rhodium center to undergo changes in oxidation state, enabling it to participate in redox reactions. The pyridine and thiocyanate ligands play a crucial role in stabilizing the complex and modulating its reactivity.
相似化合物的比较
Similar Compounds
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-22)-
- Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-23)-
Uniqueness
Rhodium, tris(pyridine)tris(thiocyanato-S)-, (OC-6-21)- is unique due to its specific coordination environment and the arrangement of ligands around the rhodium center. This unique structure imparts distinct chemical and physical properties, making it different from other similar compounds. Its stability, reactivity, and catalytic activity are influenced by the specific arrangement of ligands, setting it apart from other rhodium complexes.
属性
CAS 编号 |
76898-60-7 |
|---|---|
分子式 |
C18H15N6RhS3 |
分子量 |
514.5 g/mol |
IUPAC 名称 |
pyridine;rhodium(3+);trithiocyanate |
InChI |
InChI=1S/3C5H5N.3CHNS.Rh/c3*1-2-4-6-5-3-1;3*2-1-3;/h3*1-5H;3*3H;/q;;;;;;+3/p-3 |
InChI 键 |
MGTBJBCLXZNWTE-UHFFFAOYSA-K |
规范 SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(#N)[S-].C(#N)[S-].C(#N)[S-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


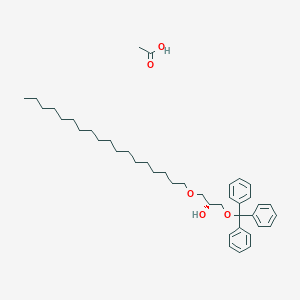
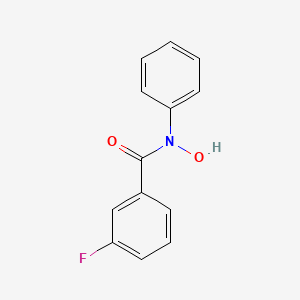
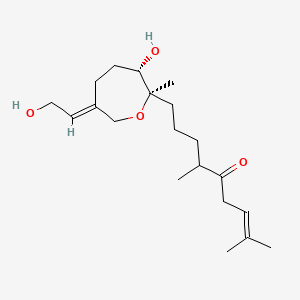
![1H-Imidazole, 1-[1-(2-methoxyphenyl)ethenyl]-](/img/structure/B14436873.png)
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14436887.png)
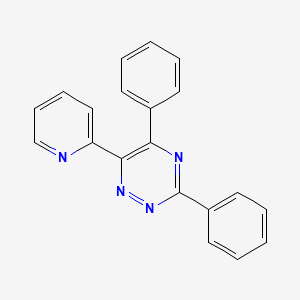
![N'-[2-(Morpholin-2-yl)ethyl]cyclohexanecarboximidamide](/img/structure/B14436902.png)
![Benzoyl chloride, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14436903.png)

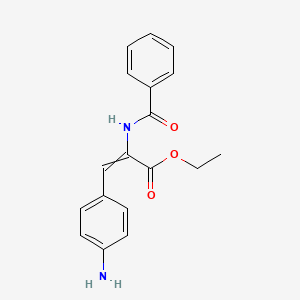
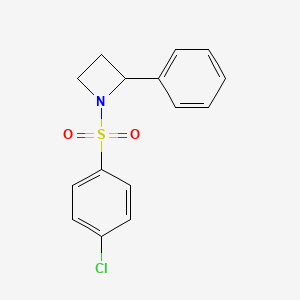
![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)

![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)
